1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is a unique chemical provided to early discovery researchers . It’s an organic compound with the empirical formula C6H6N2O3 .
Molecular Structure Analysis
The molecular weight of this compound is 154.12 . The InChI code is 1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It’s recommended to store it in a refrigerator .Scientific Research Applications
Pharmacological Activities
Spiro compounds, similar in structure, have been prepared and subjected to broad pharmacological screening, showing analgesic and antihypertensive activities, as well as modest dopamine antagonism. Such compounds are also found to have antihypercholesterolemic activity, representing new leads completely structurally unrelated to known agents in this field (Novelli & Sparatore, 1996).
Sigma Receptor Ligands
Spiro compounds related to the one have been synthesized and evaluated as sigma ligands, demonstrating high affinity and selectivity for sigma 2 binding sites. The structural factors governing sigma 1/sigma 2 affinity and selectivity within this class of compounds highlight the importance of the N-substituent in spiro compounds for affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System Agents
Research on spiro compounds has aimed at synthesizing potential CNS agents, such as antidepressants and neuroleptics, by modifying the spiro[isobenzofuran-piperidine] moiety. These studies indicate the potential of spiro compounds to inhibit tetrabenazine-induced ptosis, suggesting their application in CNS disorders (Bauer et al., 1976).
Safety and Hazards
Properties
IUPAC Name |
1'-(1-methyl-6-oxopyridazine-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-20-15(22)8-7-14(19-20)16(23)21-10-4-9-18(11-21)13-6-3-2-5-12(13)17(24)25-18/h2-3,5-8H,4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHVQZHSFLDOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.